molecular formula C14H10O2S B14598948 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde CAS No. 58948-50-8

4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde

Cat. No.: B14598948
CAS No.: 58948-50-8
M. Wt: 242.29 g/mol
InChI Key: GVVQTBRPHRLFRJ-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is an organic compound that belongs to the class of benzoxathioles This compound features a benzaldehyde moiety attached to a benzoxathiole ring system Benzoxathioles are heterocyclic compounds containing both sulfur and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde typically involves the reaction of 2-mercaptobenzoxazole with benzaldehyde under specific conditions. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzoxathiole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: 4-(2H-1,3-Benzoxathiol-2-yl)benzoic acid.

    Reduction: 4-(2H-1,3-Benzoxathiol-2-yl)benzyl alcohol.

    Substitution: Various substituted benzoxathioles depending on the electrophile used.

Scientific Research Applications

4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

58948-50-8

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

4-(1,3-benzoxathiol-2-yl)benzaldehyde

InChI

InChI=1S/C14H10O2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-9,14H

InChI Key

GVVQTBRPHRLFRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(S2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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